7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
This compound belongs to the coumarin family, characterized by a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one core substituted at the 7-position with a (2E)-3,7-dimethyl-2,6-octadienyloxy (geranyloxy) group. It is naturally occurring in the roots of Aegle marmelos (Bael plant), where it is identified as a volatile bioactive compound. While its specific biological activities remain underexplored in the provided evidence, structurally analogous coumarins are known for antimicrobial, antioxidant, and anti-inflammatory properties .
Properties
IUPAC Name |
7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-15(2)6-4-7-16(3)12-13-24-17-10-11-19-18-8-5-9-20(18)22(23)25-21(19)14-17/h6,10-12,14H,4-5,7-9,13H2,1-3H3/b16-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJUPIYFRXKYMP-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2)/C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. One common approach is the condensation of a suitable chromen derivative with a 3,7-dimethyl-2,6-octadienyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the chromen ring, especially in the presence of strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkoxides, amines, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted chromen derivatives.
Scientific Research Applications
7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one with structurally related derivatives differing in the substituent at the 7-position.
Key Structural and Functional Insights:
Substituent Size and Lipophilicity :
- The geranyloxy group (target compound) and 2-chlorobenzyloxy group () increase molecular weight and lipophilicity, favoring interactions with lipid-rich environments (e.g., cell membranes) .
- Smaller substituents (e.g., allyloxy in ) reduce steric hindrance and may improve solubility .
The geranyloxy group (electron-donating) may stabilize π-π interactions in hydrophobic pockets .
Halogenated derivatives () could exhibit enhanced bioavailability due to halogen bonding .
Isomerism Considerations :
- The (2E)-geranyloxy group in the target compound differs from neryl (cis-3,7-dimethyl-2,6-octadienyl) analogs (), which may exhibit distinct bioactivity due to conformational differences .
Notes
Natural vs. Synthetic Origins : The target compound’s natural origin contrasts with synthetic derivatives, which are often optimized for specific pharmacological profiles.
Unanswered Questions: Limited data on the target compound’s specific bioactivity highlight the need for further studies to elucidate its pharmacological roles.
Biological Activity
The compound 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one (CAS Number: 495-02-3) is a member of the coumarin family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antitumoral, antimicrobial, and antioxidative properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 298.376 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H22O3 |
| Molecular Weight | 298.376 g/mol |
| IUPAC Name | 7-{[(2E)-3,7-dimethyl-2,6-octadienyl]oxy}-2H-chromen-4(1H)-one |
| CAS Registry Number | 495-02-3 |
Antitumoral Activity
Research has demonstrated that derivatives of this compound exhibit significant growth inhibition against various tumor cell lines. For instance, a study involving methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate derived from Trichocolea hatcheri showed notable antitumoral effects using the MTT assay. The compound was effective against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1000 μg/mL .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses activity against several bacterial strains. The results suggest that it could be a promising candidate for developing new antimicrobial agents .
Antioxidative Activity
The antioxidative properties of this compound have been highlighted in various studies. It is believed to mitigate oxidative stress by scavenging free radicals and enhancing the body’s antioxidant defense mechanisms. This activity is crucial for preventing cellular damage linked to chronic diseases .
Case Studies and Research Findings
-
Study on Antitumoral Properties :
- A study published in the Bulletin of the Korean Chemical Society investigated the antitumoral effects of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]-3-hydroxybenzoate. The findings indicated significant growth inhibition in tumor cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Assessment :
- Antioxidative Mechanism Exploration :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
